molecular formula C22H22N4O2 B2733203 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 941913-16-2

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2733203
CAS No.: 941913-16-2
M. Wt: 374.444
InChI Key: YTZHWPPTWQLQGI-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) core substituted at position 3 with a 3-methoxyphenyl group, at position 5 with a quinoxalin-6-yl moiety, and at position 1 with a 2-methylpropan-1-one group. The 3-methoxy group contributes to lipophilicity, while the branched ketone at position 1 may influence solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-7-8-18-20(12-16)24-10-9-23-18)13-19(25-26)15-5-4-6-17(11-15)28-3/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZHWPPTWQLQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its intricate structure and potential biological activities. Its molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2} with a molecular weight of approximately 374.4g/mol374.4\,g/mol . This compound features several functional groups, including a methoxyphenyl group, a quinoxalinyl group, and a dihydropyrazolyl group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction . The optimization of reaction conditions such as temperature and catalyst use is critical to enhance yield and purity during synthesis.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest . The compound's structure suggests potential interactions with key biological targets involved in cancer progression.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundBT-474Not specifiedApoptosis induction
10ec (related compound)BT-4740.99 ± 0.01Tubulin polymerization inhibition

The compound's ability to inhibit tubulin polymerization suggests it may act similarly to established chemotherapeutic agents by disrupting microtubule dynamics in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. In vitro studies indicate potential antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coliNot specified
S. aureusNot specified
E. faecalisNot specified

The biological activity of the compound can be attributed to its ability to interact with multiple biological targets. The presence of the quinoxaline moiety enhances binding interactions with certain proteins involved in cell signaling pathways related to cancer and microbial resistance .

In silico studies have also suggested that the compound may bind effectively to the colchicine binding site on tubulin, which is critical for its anticancer activity .

Case Studies

Recent studies have highlighted the therapeutic potential of similar compounds in clinical settings. For example, a study involving derivatives of pyrazole demonstrated significant cytotoxic effects on various cancer cell lines, leading to further exploration of their pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating a promising therapeutic profile for similar quinoxaline derivatives .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial properties. A study demonstrated that certain synthesized quinoxaline compounds displayed notable activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of quinoxaline moieties can enhance the electronic properties of materials used in optoelectronic devices.

Compound NameTarget Cell LineIC50 (μg/mL)Activity Type
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]HCT-1161.9Anticancer
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]MCF-72.3Anticancer
Quinoxaline Derivative XStaphylococcus aureusN/AAntimicrobial

Case Study 1: Anticancer Research

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of quinoxaline derivatives and tested their efficacy against various cancer cell lines. The study concluded that modifications to the quinoxaline structure significantly impacted the anticancer activity, with specific derivatives showing enhanced potency against HCT-116 and MCF-7 cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized quinoxaline compounds. The results demonstrated effective inhibition of bacterial growth, particularly against resistant strains, highlighting the therapeutic potential of these compounds in treating infections caused by multidrug-resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Quinoxaline vs. This contrasts with the benzothiazole group, which has a sulfur atom contributing to different electronic properties .
  • Methoxy Positioning :
    The 3-methoxyphenyl group in the target compound differs from 4-methoxyphenyl analogs (e.g., ). The meta-substitution reduces symmetry and may alter dipole moments compared to para-substituted derivatives, impacting molecular packing and crystallinity .

  • Ketone vs. Ester/Acetyl Groups :
    The 2-methylpropan-1-one substituent at position 1 is bulkier than acetyl groups (e.g., 1-acetyl derivatives in ). This branching could hinder rotational freedom and affect binding in biological systems compared to simpler acyl groups .

Physicochemical Properties

Property Target Compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one
Molecular Weight ~407.4 g/mol ~429.5 g/mol ~534.8 g/mol
LogP (Predicted) ~3.2 ~3.8 ~4.5
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 5 6 7

The higher hydrogen-bond acceptor count (due to quinoxaline’s nitrogen atoms) may enhance binding to polar biological targets .

Structural and Crystallographic Analysis

  • Ring Puckering: The pyrazoline ring’s puckering amplitude (using Cremer-Pople parameters, ) is influenced by substituents. The quinoxaline group’s bulk may increase puckering (q > 0.5 Å) compared to planar phenyl-substituted analogs .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via condensation reactions. For example, analogous pyrazoline derivatives are prepared by refluxing hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol . Post-reaction purification involves recrystallization from DMF-EtOH (1:1) mixtures .

  • Key Reaction Conditions :
ReagentSolventTemperatureTimeYield
Hydrazine + ChalconeEthanolReflux (~78°C)2–4 h60–75%

Q. Which spectroscopic and crystallographic methods validate its structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related compounds, SCXRD at 100 K with refinement parameters (R factor < 0.06) resolves bond lengths and dihedral angles . Complementary techniques include:

  • 1H/13C NMR : Assign methoxy, quinoxaline, and pyrazoline protons.
  • HRMS : Confirm molecular mass (e.g., [M+H]+ ion).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.

Q. How can solubility and stability be experimentally determined?

  • Solubility : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol, water) .
  • Stability : Accelerated stability studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Method : Synthesize analogs with modifications to the quinoxaline, methoxyphenyl, or pyrazoline moieties.
  • Assays : Test biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural features. Use molecular docking (AutoDock Vina) with SMILES/InChI inputs (e.g., PubChem data ) to predict binding modes.

Q. How to resolve contradictions in reaction yields reported across studies?

  • Root Cause Analysis : Compare catalyst systems (e.g., triethylamine vs. acidic conditions), solvent polarity, and temperature gradients.
  • Mitigation : Optimize via Design of Experiments (DoE), adapting split-plot designs (e.g., randomized blocks for variables like solvent ratio or reflux time ).

Q. What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using force fields (AMBER/CHARMM).
  • ADMET Prediction : Use SwissADME to assess bioavailability, leveraging LogP (n-octanol/water) and topological polar surface area (TPSA) data .

Q. How to assess environmental impact and degradation pathways?

  • Environmental Fate Studies : Adapt INCHEMBIOL project guidelines :
  • Abiotic : Hydrolysis/photolysis under UV light.
  • Biotic : Microbial degradation assays (e.g., soil microcosms).
    • Analytics : Track metabolites via GC-MS or ICP-MS for heavy metal residues.

Q. What strategies address low bioavailability in preclinical models?

  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the propan-1-one moiety.

Q. How to optimize synthesis using green chemistry principles?

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize catalysts (e.g., Fe3O4 nanoparticles) for reuse in >5 cycles.

Data Contradiction Analysis

Q. How to address discrepancies in spectral data interpretation?

  • Validation : Repeat experiments under standardized conditions (e.g., 500 MHz NMR, DMSO-d6).
  • Cross-Validation : Compare with computational NMR shifts (GIAO method via Gaussian 16).

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

StudyReagentsSolventYieldReference
Method AHydrazine + ChalconeEthanol68%
Method BHydrazine + EnoneDMF-EtOH72%

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Example from )
Space GroupP21/c
R Factor0.052
Bond Length (C-C)1.40–1.48 Å

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